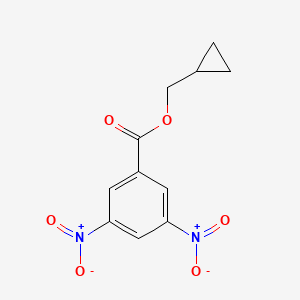
Cyclopropylmethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 3,5-dinitrobenzoate is a chemical compound that belongs to the class of organic esters It is derived from 3,5-dinitrobenzoic acid and cyclopropylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol. The standard procedure includes converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylmethanol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which allows for the direct esterification of 3,5-dinitrobenzoic acid with cyclopropylmethanol in the presence of a catalyst like concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis reactions.
Major Products Formed
Reduction: The reduction of nitro groups can yield cyclopropylmethyl 3,5-diaminobenzoate.
Substitution: Hydrolysis of the ester can produce 3,5-dinitrobenzoic acid and cyclopropylmethanol.
Scientific Research Applications
Cyclopropylmethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound has been studied for its potential antifungal properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropylmethyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Cyclopropylmethyl 3,5-dinitrobenzoate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other esters of 3,5-dinitrobenzoic acid. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
10364-97-3 |
|---|---|
Molecular Formula |
C11H10N2O6 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
cyclopropylmethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H10N2O6/c14-11(19-6-7-1-2-7)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,1-2,6H2 |
InChI Key |
KUHLYUCDGNMGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















